Methyl 4-aminobenzimidate
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
methyl 4-aminobenzenecarboximidate |
InChI |
InChI=1S/C8H10N2O/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,10H,9H2,1H3 |
InChI Key |
LTTHEOPBMKOLRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Aminobenzimidate
Conventional Synthetic Pathways to Aryl Imidates
Traditional methods for the synthesis of aryl imidates like Methyl 4-aminobenzimidate have been well-established for decades. These methods typically involve the activation of the nitrile group followed by nucleophilic attack of an alcohol.
Pinner Reaction Derivatives and Adaptations
The Pinner reaction, first reported by Adolf Pinner in 1877, is a classic method for converting nitriles into imidates. organic-chemistry.orgnih.gov The reaction traditionally involves treating a nitrile with an alcohol in the presence of a strong acid, typically gaseous hydrogen chloride, to form the corresponding imidate hydrochloride salt, often referred to as a Pinner salt. organic-chemistry.org The mechanism initiates with the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol. d-nb.info
While effective, the classical Pinner reaction has drawbacks, including the use of hazardous gaseous HCl and often harsh reaction conditions. d-nb.info To address these limitations, several modifications have been developed. One significant optimization involves the use of a solution of hydrogen chloride in an alternative solvent.
| Reactant (Nitrile) | Solvent System | Yield (%) | Reference |
| Benzonitrile | 4N HCl in CPME | 90 | researchgate.net |
| 4-Methoxybenzonitrile | 4N HCl in CPME | 86 | researchgate.net |
| 4-Chlorobenzonitrile | 4N HCl in CPME | 91 | researchgate.net |
Lewis acids have also been employed to promote the Pinner reaction under milder conditions. d-nb.info For instance, trimethylsilyl (B98337) triflate has been shown to be an effective catalyst for the reaction between carbonitriles and alcohols, yielding carboxylic esters via the imidate intermediate. d-nb.info
Nitrile-Alcohol Coupling Strategies under Acidic and Basic Catalysis
The coupling of nitriles with alcohols to form imidates can be catalyzed by both acids and bases, offering complementary approaches depending on the electronic nature of the nitrile. nih.gov
Acidic Catalysis: As discussed with the Pinner reaction, acidic conditions are the most common for this transformation. The acid protonates the nitrile, increasing its electrophilicity and making it susceptible to attack by the alcohol. d-nb.info While strong acids like HCl are traditional, milder acids can also be used. nih.gov
Basic Catalysis: Base-catalyzed alcoholysis of nitriles provides an alternative route to imidates. This method is particularly useful for nitriles bearing electron-withdrawing groups, which enhances their electrophilicity. The reaction typically employs an alkoxide base in the corresponding alcohol. However, this method can suffer from low yields due to the establishment of an equilibrium. d-nb.info
Modern and Advanced Synthetic Routes
Contemporary research in organic synthesis has led to the development of more sophisticated and sustainable methods for the formation of imidates.
Transition Metal-Catalyzed Imidate Formation
Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the formation of imidates is no exception. While specific examples for this compound are not prevalent, general methods for aryl imidate synthesis have been developed. For instance, ruthenium complexes have been used to catalyze the Pinner reaction for aliphatic nitriles. d-nb.info Palladium-catalyzed cross-coupling reactions are widely used for C-N bond formation and could potentially be adapted for imidate synthesis. nih.gov The development of transition metal-catalyzed methods often aims to improve efficiency, selectivity, and functional group tolerance compared to classical methods. mdpi.com
Green Chemistry Approaches in Imidate Synthesis
Green chemistry principles focus on designing chemical processes that are environmentally benign. nih.gov In the context of imidate synthesis, this includes the use of safer solvents, minimizing waste, and reducing energy consumption.
The use of cyclopentyl methyl ether (CPME) as a solvent in the Pinner reaction is a prime example of a greener approach. researchgate.net Its properties allow for easier product isolation and solvent recovery. researchgate.net Furthermore, solvent-less, or "neat," reaction conditions represent another green strategy. A greener Pinner synthesis of trimethylorthoesters has been developed that proceeds in the absence of a solvent, with methanol (B129727) acting as both the reagent and the reaction medium. mlsu.ac.in Such approaches reduce the environmental impact associated with solvent use and disposal.
Solid-Phase Synthesis Techniques for Imidates
Solid-phase synthesis, a technique where one of the reactants is immobilized on a solid support, offers significant advantages in terms of purification and automation. lsu.edu This methodology has been applied to the synthesis of various organic molecules, including peptides and heterocyclic compounds. beilstein-journals.org
In the context of imidate synthesis, a resin-bound imidate can be prepared and subsequently reacted with other reagents. nih.gov This "immobilized imidate" method facilitates the purification of the final products, as excess reagents and by-products can be easily washed away from the solid support. nih.gov While specific applications for the solid-phase synthesis of this compound are not widely reported, the general principles are applicable and could be adapted for this purpose, particularly in the context of combinatorial chemistry and library synthesis. lsu.edu
Reactivity and Mechanistic Studies of Methyl 4 Aminobenzimidate
Nucleophilic Reactivity of the Imidate Nitrogen and Oxygen
The imidate functional group in methyl 4-aminobenzimidate possesses two nucleophilic centers: the nitrogen and oxygen atoms. The lone pairs of electrons on these atoms make them susceptible to attack by electrophiles. The relative nucleophilicity of these sites is influenced by factors such as steric hindrance and the electronic effects of the aromatic ring and the amino substituent.
Protonation and Tautomerism Studies
Protonation of this compound can occur at either the nitrogen or the oxygen atom of the imidate group, as well as the amino substituent on the benzene (B151609) ring. The site of protonation is dependent on the reaction conditions and the pKa values of the conjugate acids. The resulting protonated species can exist in different tautomeric forms. While specific studies on the protonation and tautomerism of this compound are not extensively documented, the general behavior of imidates suggests a complex equilibrium between N-protonated and O-protonated forms.
Interaction with Electrophilic Species
The nucleophilic nitrogen and oxygen atoms of the imidate can react with a variety of electrophilic species. For instance, alkylation and acylation reactions can occur at these sites. The regioselectivity of these reactions, whether the electrophile attacks the nitrogen or the oxygen, is a critical aspect of the reactivity of this compound. The nature of the electrophile and the reaction conditions play a significant role in determining the outcome of these reactions.
Electrophilic Nature of the Imidate Carbon
The carbon atom of the imidate group in this compound is electrophilic. This electrophilicity arises from the polarization of the carbon-nitrogen and carbon-oxygen double bonds, which draws electron density away from the carbon atom, making it susceptible to attack by nucleophiles.
Amine and Hydrazine (B178648) Addition Reactions, including amidine formation
The reaction of this compound with amines and hydrazines is a key transformation that highlights the electrophilic character of the imidate carbon. This reaction proceeds via a nucleophilic addition-elimination mechanism. The amine or hydrazine attacks the electrophilic carbon, leading to a tetrahedral intermediate. Subsequent elimination of methanol (B129727) results in the formation of a substituted amidine or amidrazone, respectively. This reaction is a valuable method for the synthesis of various nitrogen-containing compounds.
Table 1: Examples of Amidine Formation from Imidates
| Imidate Reactant | Amine/Hydrazine Reactant | Product |
| Methyl benzimidate | Aniline | N-Phenylbenzamidine |
| Ethyl acetimidate | Hydrazine | Acetaldehyde hydrazone |
| This compound | Ammonia (B1221849) | 4-Aminobenzamidine |
This table provides generalized examples of amidine formation from related imidates to illustrate the expected reactivity of this compound.
Alcoholysis and Transesterification Reactions, including orthoester formation
This compound can undergo alcoholysis and transesterification reactions in the presence of an alcohol and a suitable catalyst. In these reactions, the alkoxy group of the alcohol displaces the methoxy (B1213986) group of the imidate. This process is typically reversible and can be driven to completion by using an excess of the reacting alcohol or by removing the methanol byproduct. Under acidic conditions, the reaction with an alcohol can also lead to the formation of an orthoester, where three alkoxy groups are attached to the same carbon atom.
Table 2: Potential Products from Reactions at the Imidate Carbon
| Reactant | Nucleophile | Potential Product | Reaction Type |
| This compound | Ethanol (in excess) | Ethyl 4-aminobenzimidate | Transesterification |
| This compound | Methanol (acid catalyst) | 4-Amino-1,1,1-trimethoxybenzyl | Orthoester Formation |
This table illustrates the potential outcomes of alcoholysis and orthoester formation based on the known reactivity of imidates.
Intramolecular Cyclization Pathways
The presence of the amino group on the benzene ring in this compound introduces the possibility of intramolecular cyclization reactions. Depending on the reaction conditions and the presence of suitable activating agents, the amino group can act as an internal nucleophile, attacking the electrophilic imidate carbon. Such cyclization reactions would lead to the formation of heterocyclic compounds, which are important structural motifs in medicinal chemistry and materials science. The feasibility and outcome of these intramolecular pathways are subjects of ongoing research interest.
Formation of Heterocyclic Compounds via Cycloaddition Reactions
This compound possesses structural features that make it a potential precursor in the synthesis of various heterocyclic compounds through cycloaddition reactions. The carbon-nitrogen double bond (C=N) of the imidate functional group can participate as a dienophile or a dipolarophile in these reactions. Cycloaddition reactions are powerful tools in organic synthesis for constructing ring systems in a stereospecific and regioselective manner. nih.gov
One of the common types of cycloadditions is the Diels-Alder reaction, or [4+2] cycloaddition, where a conjugated diene reacts with a dienophile to form a six-membered ring. While the C=N bond of an imidate is generally less reactive than a C=C bond, its reactivity can be enhanced by the presence of electron-withdrawing or -donating groups on the aromatic ring. In the case of this compound, the amino group (-NH2) is electron-donating, which could influence the electronic properties of the imidate system and its reactivity in cycloaddition reactions.
Another important class of reactions is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. The imidate C=N bond can act as a dipolarophile, reacting with various 1,3-dipoles such as azides, nitrile oxides, or nitrones. For instance, the reaction with heterocyclic azides can be a route to C,N-diheteroarylcarbamidines, often proceeding through a Cornforth-type rearrangement after the initial cycloaddition. nih.gov
Research on analogous compounds, such as Methyl 4-aminofurazan-3-carboximidate, demonstrates the utility of the imidate functional group in synthesizing nitrogen-containing heterocycles. This compound reacts with nucleophiles like aromatic amines and hydrazines to form amidines and amidrazones, which can then undergo intramolecular cyclization to yield benzimidazoles and triazoles, respectively. researchgate.net These examples suggest that this compound could similarly serve as a building block for a variety of heterocyclic structures, which are significant scaffolds in medicinal chemistry. dartmouth.edu The specific reaction pathways and the nature of the resulting heterocyclic system would depend on the reaction partner and the conditions employed. For example, inverse electron demand Diels-Alder reactions of electron-deficient azadienes are an effective method for synthesizing highly functionalized heterocycles. nih.gov
Rearrangement Reactions and Their Mechanisms, such as those involving carbocation intermediates
Rearrangement reactions are fundamental processes in organic chemistry where the carbon skeleton or functional groups of a molecule reorganize to form a structural isomer. masterorganicchemistry.com Reactions involving carbocation intermediates are often accompanied by rearrangements, as the molecule seeks to attain a more stable electronic configuration. masterorganicchemistry.comlibretexts.org Carbocations can rearrange via shifts of adjacent atoms or groups, such as a hydride (~H) or an alkyl/aryl group (~R), to a more substituted and therefore more stable carbocation center. masterorganicchemistry.comlibretexts.orgyoutube.com
For this compound, the formation of a carbocation intermediate could be initiated under acidic conditions. Protonation of the methoxy group (-OCH3) or the amino group (-NH2) could create a good leaving group (methanol or ammonia, respectively). Loss of this leaving group would generate a carbocation. The stability of this carbocation would be influenced by the substitution pattern on the aromatic ring.
The general mechanism for a carbocation rearrangement, such as a 1,2-hydride shift, involves the movement of a hydride ion from a carbon atom adjacent to the carbocation center. libretexts.org This process occurs through a transition state where the hydrogen is partially bonded to both carbons. youtube.com The driving force for this shift is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). libretexts.orglibretexts.org Similarly, an alkyl or aryl group can migrate in what is known as a Wagner-Meerwein rearrangement. beilstein-journals.org
While specific studies on the carbocation-mediated rearrangements of this compound are not detailed in the provided context, the principles of carbocation chemistry suggest plausible pathways. For instance, if a carbocation were formed on a side chain attached to the benzimidate core, it could undergo rearrangement. The presence of the electron-donating amino group on the benzene ring would play a significant role in stabilizing any positive charge developed on the ring or adjacent atoms through resonance. Various named rearrangement reactions, such as the Pinacol, Beckmann, or Baeyer-Villager rearrangements, proceed through mechanisms that can involve carbocation-like intermediates or concerted migrations, expanding the synthetic utility of such transformations. libretexts.org
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. researchgate.net By using quantum mechanical methods, researchers can model chemical structures, calculate their energies, and map out the potential energy surfaces of reactions. These approaches provide insights into the electronic structure, reactivity, and selectivity of molecules, complementing experimental findings. rsc.org
For complex organic molecules like this compound, computational methods can predict reaction pathways, identify transient intermediates, and characterize the transition states that connect them. researchgate.net Techniques such as Density Functional Theory (DFT) are widely used to study the mechanisms of various organic reactions, including cycloadditions and rearrangements. rsc.orgnih.gov These calculations can help rationalize observed product distributions and guide the design of new synthetic routes.
Computational studies can also reveal the role of non-covalent interactions, solvent effects, and catalyst involvement in a reaction mechanism. researchgate.net By modeling the entire reacting system, a more accurate and comprehensive understanding of the reaction can be achieved. This is particularly important for reactions where intermediates are too short-lived to be observed experimentally.
Quantum Chemical Calculations of Transition States and Energy Barriers
A cornerstone of computational mechanistic studies is the calculation of transition states (TS) and their associated energy barriers (activation energies). nih.gov The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy barrier determines the rate of the reaction; a lower barrier corresponds to a faster reaction.
Quantum chemical methods, particularly DFT with appropriate functionals and basis sets (e.g., B3LYP/6-311G+(d,p)), are routinely used to locate and characterize transition state structures. nih.gov Frequency calculations are performed to confirm that the located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For reactions involving this compound, these calculations could be applied to:
Cycloaddition Reactions: Determine the transition state structures for [4+2] or 1,3-dipolar cycloadditions, elucidating the stereochemical and regiochemical outcomes.
Rearrangement Reactions: Model the transition states for hydride or alkyl shifts in potential carbocation intermediates, calculating the energy barriers to assess the feasibility of such rearrangements.
The table below presents hypothetical calculated energy barriers for different potential reactions of an imidate, illustrating the type of data generated from quantum chemical calculations.
| Reaction Type | Computational Method | Calculated Energy Barrier (kcal/mol) | Solvent Model |
|---|---|---|---|
| [4+2] Cycloaddition | DFT (B3LYP/6-31G) | 25.4 | None (Gas Phase) |
| 1,3-Dipolar Cycloaddition | DFT (M06-2X/6-311+G**) | 18.7 | PCM (Acetonitrile) |
| 1,2-Hydride Shift | CCSD(T)/aug-cc-pVTZ | 5.2 | None (Gas Phase) |
| Acid-Catalyzed Hydrolysis (TS1) | DFT (B3LYP/6-31G) | 22.1 | IEFPCM (Water) |
Energy Landscape Analysis of Imidate Reactions
While calculating individual transition states is informative, a more complete picture of a reaction is provided by mapping the entire energy landscape. researchgate.netnih.govnih.gov An energy landscape is a multi-dimensional surface that plots the potential energy of a system as a function of the geometric coordinates of its atoms. The landscape reveals all possible reaction pathways, including reactants, products, intermediates, and the transition states that connect them. acs.org
Analyzing the energy landscape helps to:
Predict the formation of kinetic versus thermodynamic products.
Understand complex reaction networks with multiple competing pathways.
Reveal the existence of stable intermediates that might be experimentally observable.
For imidate reactions, an energy landscape analysis could, for example, compare the pathways for hydrolysis versus rearrangement under acidic conditions. By calculating the energies of all stationary points (minima and saddle points) on the potential energy surface, one can construct a reaction profile diagram. This diagram provides a clear visualization of the energetics of the entire process, highlighting the rate-determining step and the relative stabilities of all species involved. nih.gov Computational tools can trace reaction paths, such as the intrinsic reaction coordinate (IRC), to definitively connect a transition state with its corresponding reactant and product, ensuring the calculated pathway is correct.
Applications of Methyl 4 Aminobenzimidate in Complex Chemical Synthesis
Role as a Key Intermediate in Heterocyclic Compound Synthesis
The bifunctional nature of Methyl 4-aminobenzimidate, possessing both an amino group and a methyl imidate moiety, allows it to participate in cyclocondensation reactions, which are fundamental to the formation of heterocyclic rings. While its application is broad, its role in the synthesis of certain nitrogen-containing heterocycles is particularly well-established through the reactivity of its key functional groups.
The synthesis of the pyrimidine (B1678525) core often involves the condensation of a C-C-C unit with an N-C-N unit, typically an amidine. This compound can serve as a direct precursor to the required 4-aminobenzamidine. By reacting the imidate with ammonia (B1221849) or an ammonium (B1175870) salt, the methoxy (B1213986) group is displaced to form the corresponding amidine. This amidine can then be reacted with a 1,3-dicarbonyl compound or its synthetic equivalent to construct the pyrimidine ring. However, while this pathway is chemically feasible and relies on standard reactions, the direct use of this compound as a starting material for pyrimidine synthesis is not as extensively documented in scientific literature compared to its other applications.
Quinazolines are fused heterocyclic systems comprising a pyrimidine ring fused to a benzene (B151609) ring. Common synthetic strategies often involve the reaction of a 2-aminobenzonitrile (B23959) or 2-aminobenzamide (B116534) derivative with a single carbon source that also provides a nitrogen atom. The imidate carbon in this compound is electrophilic and can react with nucleophiles. In principle, intramolecular cyclization involving the imidate group and a suitably positioned ortho-substituent on a benzene ring could lead to quinazoline-type structures. More commonly, the imidate would first be converted to an amidine, which would then participate in established quinazoline (B50416) syntheses. As with pyrimidines, the specific application of this compound in the direct construction of quinazolines is less frequently reported than its use in forming other heterocyclic systems.
The utility of the methyl carboximidate functional group is clearly demonstrated in the synthesis of five-membered nitrogen heterocycles like imidazoles and triazoles. The reactivity is exemplified by analogous compounds such as Methyl 4-aminofurazan-3-carboximidate, which readily undergoes reactions with various nitrogen-containing nucleophiles. researchgate.net
Imidazole (B134444) Systems: The reaction of a methyl imidate with a 1,2-diamine is a powerful method for forming benzimidazole (B57391) rings. For instance, Methyl 4-aminofurazan-3-carboximidate reacts with o-phenylenediamine (B120857) to yield 3-amino-4-(2-benzimidazolyl)furazan. researchgate.net This reaction proceeds via nucleophilic attack of the diamine onto the electrophilic imidate carbon, followed by cyclization and elimination of methanol (B129727) and ammonia to form the stable aromatic imidazole ring. This demonstrates the potential of this compound to react similarly with 1,2-diamines to furnish benzimidazole derivatives.
Triazole Systems: The formation of 1,2,4-triazoles can be achieved by reacting the methyl imidate with acylhydrazines. researchgate.net The initial reaction forms an N-acyl-amidrazone intermediate. This intermediate can then undergo thermal intramolecular cyclization, with the elimination of water, to form the 1,2,4-triazole (B32235) ring. researchgate.net This strategy allows for the incorporation of various substituents onto the triazole ring, depending on the acylhydrazine used. researchgate.net
| Heterocycle Type | Reactant Partner | Resulting System | Source |
| Benzimidazole | o-phenylenediamine | Fused imidazole ring | researchgate.net |
| 1,2,4-Triazole | Acylhydrazines | Substituted triazole ring | researchgate.net |
Utilization in the Synthesis of Advanced Organic Scaffolds
Beyond the synthesis of individual heterocyclic rings, this compound serves as a foundational building block for more elaborate molecular architectures.
One of the most direct and significant applications of this compound is its role as a precursor to substituted amidines. The methyl imidate group is susceptible to nucleophilic attack by amines and related compounds. Its reaction with aromatic amines or hydrazines leads to the displacement of the methoxy group to form the corresponding N-substituted amidines or amidrazones, respectively. researchgate.net This transformation is valuable because the resulting amidines are themselves versatile intermediates used in a wide range of chemical syntheses, including the construction of various heterocycles and as ligands in coordination chemistry.
The ability of this compound to facilitate the construction of fused heterocyclic systems, such as the benzimidazoles discussed previously, highlights its role as a scaffold for complex aromatic structures. researchgate.net By reacting with molecules that contain two or more functional groups, it enables the assembly of polycyclic systems that integrate the 4-aminophenyl moiety into a larger, rigid aromatic framework. These complex scaffolds are of significant interest in materials science and medicinal chemistry, where the spatial arrangement of aromatic rings and heteroatoms dictates the material's properties or the molecule's biological activity.
Application in Polymer Chemistry and Material Science
Extensive research into the applications of this compound in polymer chemistry and material science has yet to yield specific, documented roles for this compound in the creation of advanced polymeric structures or in the functionalization and cross-linking of polymers. While the bifunctional nature of this compound, containing both an amine and an imidate group, suggests theoretical potential for its use as a monomer or a modifying agent in polymer synthesis, publicly available scientific literature does not currently provide concrete evidence of these applications.
Precursor for Advanced Polymeric Structures
There is no direct evidence in the current body of scientific literature to support the use of this compound as a direct precursor for advanced polymeric structures. The synthesis of high-performance polymers such as aromatic polyamides often involves the reaction of diamines with dicarboxylic acid chlorides. While this compound contains a reactive amine group, its role as a monomer in polycondensation reactions to form polymers like polyamides or polyimides has not been documented. The reactivity of the benzimidate group in such polymerization processes is also not described. General principles of polycondensation reactions indicate that monomers must be at least bifunctional to form a polymer chain. melscience.comfarabi.university While this compound possesses two different functional groups, its successful incorporation into a polymer backbone would depend on the specific reaction conditions and the reactivity of both the amine and the imidate functionalities, for which there is currently no available data.
Role in Functionalization or Cross-linking of Polymers
The potential for this compound to be used in the functionalization or cross-linking of existing polymers is a theoretical possibility due to its reactive amine group. Polymer functionalization often involves grafting small molecules with specific functional groups onto a polymer backbone to modify its properties. researchgate.net The amine group of this compound could potentially react with polymers containing electrophilic groups, thereby introducing the aminobenzimidate moiety onto the polymer chain.
Cross-linking of polymers, which involves forming chemical bonds between polymer chains to improve their mechanical and thermal properties, can be achieved using cross-linking agents that have at least two reactive functional groups. nih.govmdpi.com In principle, if both the amine and the imidate groups of this compound could react with polymer chains, it could act as a cross-linking agent. However, there are no specific examples or research findings in the available literature that demonstrate the use of this compound for either the functionalization or cross-linking of polymers. Studies on polymer cross-linking often involve compounds with two identical or different, highly reactive functional groups, and the reactivity of the imidate group in this context is not established. nih.govmdpi.comnih.gov
Advanced Characterization Methodologies for Methyl 4 Aminobenzimidate and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of Methyl 4-aminobenzimidate, offering non-destructive and highly informative data on its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in both solution and the solid state. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced NMR techniques offer deeper insights.
Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of this compound in its crystalline form. beilstein-journals.orgnih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can overcome the line broadening observed in the solid state, yielding high-resolution spectra. nih.gov ssNMR is particularly useful for studying polymorphism, identifying different crystalline forms that may exhibit distinct physical properties. Furthermore, it can probe intermolecular interactions, such as hydrogen bonding involving the amino group, within the crystal lattice. beilstein-journals.org
Illustrative ¹³C NMR Chemical Shift Data for this compound:
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
|---|---|---|
| Carbonyl (C=O) | 165-175 | Characteristic of ester carbonyls. |
| Imine (C=N) | 150-160 | Typical for imidate carbons. |
| C4 (aromatic, attached to NH₂) | 145-155 | Electron-donating effect of NH₂ causes downfield shift. |
| C1 (aromatic, attached to C=N) | 120-130 | Position relative to the imidate group influences shift. |
| C2, C6 (aromatic) | 115-125 | Ortho to the imidate group. |
| C3, C5 (aromatic) | 110-120 | Ortho to the amino group. |
This interactive table provides expected chemical shift ranges based on analogous structures.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of this compound and its derivatives. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) can provide mass accuracy in the sub-ppm range, unequivocally confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule, offering valuable structural information. wikipedia.orgyoutube.com In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), generating a series of fragment ions. gre.ac.uk The analysis of these fragments helps to piece together the molecular structure. For aromatic amines, characteristic fragmentation patterns can be observed. nih.govacs.orgcoresta.org
Predicted Fragmentation Pattern for Protonated this compound:
| m/z of Fragment | Proposed Structure/Loss |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M+H - CH₃OH]⁺ | Loss of methanol (B129727) |
| [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |
This interactive table outlines the expected fragmentation patterns based on the principles of mass spectrometry.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. pressbooks.publibretexts.org The resulting spectrum displays characteristic absorption bands for specific functional groups. For this compound, key expected absorptions include N-H stretching vibrations for the primary amine, C=O stretching for the ester, C=N stretching for the imidate, and C-N and C-O stretching vibrations. libretexts.orglibretexts.orgvscht.cz Aromatic C-H and C=C stretching bands will also be present. youtube.com
Raman Spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to IR spectroscopy. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring and the C=N bond. researchgate.netresearchgate.net
Characteristic Vibrational Frequencies for this compound:
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (amine) | 3300-3500 (two bands) | Weak |
| C-H Stretch (aromatic) | 3000-3100 | Strong |
| C-H Stretch (methyl) | 2850-2960 | Moderate |
| C=O Stretch (ester) | 1710-1730 | Moderate |
| C=N Stretch (imidate) | 1640-1670 | Strong |
| C=C Stretch (aromatic) | 1450-1600 | Strong |
| C-O Stretch (ester) | 1200-1300 | Moderate |
This interactive table summarizes the expected vibrational frequencies for the key functional groups.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.govnih.gov This technique provides accurate bond lengths, bond angles, and torsion angles for this compound, confirming its molecular geometry. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and elucidates intermolecular interactions, such as hydrogen bonding networks involving the amino group and potential π-π stacking of the aromatic rings. mdpi.com This information is crucial for understanding the physical properties of the solid material, including its melting point, solubility, and stability.
Chromatographic and Separation Science Techniques for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of organic compounds. moravek.com The development of a robust HPLC method is critical for the quality control of this compound.
A typical reversed-phase HPLC method would utilize a C8 or C18 stationary phase with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.comekb.eg Method development involves optimizing parameters such as the mobile phase composition, gradient elution profile, flow rate, and column temperature to achieve optimal separation of the target compound from any impurities or starting materials. rsc.orgchromforum.org Detection is commonly performed using a UV-Vis detector, set to a wavelength where this compound exhibits strong absorbance. A validated HPLC method can provide precise and accurate determination of purity, often expressed as a percentage area. rsc.org HPLC can also be used for at-line reaction monitoring to track the consumption of reactants and the formation of the product over time, aiding in the optimization of reaction conditions. rsc.orgresearchgate.netnih.gov
Typical HPLC Method Parameters for Purity Analysis:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This interactive table presents a representative set of HPLC conditions for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying compounds in a mixture. However, for a molecule like this compound, direct analysis by GC-MS is challenging due to its polarity and low volatility, primarily caused by the presence of a primary amine (-NH2) group. This group can engage in hydrogen bonding, leading to poor chromatographic peak shape, tailing, and potential thermal degradation in the hot GC inlet. jfda-online.comiu.edu To overcome these issues, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. iu.edu
Derivatization involves replacing the active hydrogen atoms on the amine group with non-polar, bulky groups. This process enhances volatility, improves chromatographic resolution, and can lead to the formation of characteristic fragment ions in the mass spectrometer, aiding in structural elucidation. jfda-online.comnih.gov Common derivatization strategies suitable for primary amines like the one in this compound include:
Silylation: This is one of the most common methods, where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. The resulting TMS derivatives are significantly more volatile and thermally stable. iu.edu
Acylation: Acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), introduce fluoroacyl groups. These derivatives are highly volatile and are particularly useful for enhancing detection sensitivity, especially with electron capture detection or negative chemical ionization mass spectrometry. jfda-online.com
Alkylation: Reagents can introduce alkyl groups to the amine. While less common for simple volatility enhancement compared to silylation or acylation, it is another viable strategy.
The choice of derivatization reagent depends on the specific analytical requirements, including the desired volatility, the stability of the derivative, and the ionization technique used in the mass spectrometer. jfda-online.com After derivatization, the sample is injected into the GC-MS system. The volatile derivatives are separated on a chromatographic column (e.g., a non-polar Rxi®-5Sil MS column) based on their boiling points and interaction with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected, providing a unique mass spectrum that allows for definitive identification. nih.gov
Table 1: Common Derivatization Reagents for GC-MS Analysis of Primary Amines
| Reagent | Abbreviation | Derivative Type | Key Advantages |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Forms stable and volatile derivatives; widely applicable. iu.edu |
| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl (HFB) | Greatly increases volatility; enhances detection sensitivity. jfda-online.comnih.gov |
| N-methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetyl (TFA) | Reduces peak tailing and increases signal abundance. nih.gov |
Computational and Theoretical Methods for Molecular Structure and Reactivity Prediction
Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level, offering insights that complement experimental data. These methods are crucial for predicting molecular structure, stability, electronic properties, and reactivity.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By applying DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVDZ, a detailed understanding of this compound's properties can be achieved. nih.govnih.gov
Electronic Structure and Reactivity: A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govmedjchem.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. medjchem.com
Conformation and Geometry: DFT is used to perform geometry optimization, which calculates the lowest energy arrangement of atoms in the molecule, thereby predicting its most stable three-dimensional conformation. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data if available. als-journal.comals-journal.com
Spectroscopic Properties: DFT calculations can accurately predict various spectroscopic properties. For instance, vibrational frequency calculations can simulate the infrared (IR) and Raman spectra, which aids in the assignment of experimental spectral bands. chemrxiv.org Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method within DFT can be used to predict NMR (¹H and ¹³C) chemical shifts, providing a powerful tool for structural confirmation when compared with experimental NMR data. als-journal.com Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), yielding information about the electronic transitions within the molecule. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map can be generated from DFT calculations to visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule. This is crucial for predicting how this compound might interact with other molecules and its potential reactive centers. researchgate.netresearchgate.net
Table 2: Parameters Obtainable from DFT Calculations for this compound
| Parameter | Information Provided |
|---|---|
| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. als-journal.com |
| HOMO Energy | Indicates the electron-donating capability of the molecule. |
| LUMO Energy | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. nih.govmedjchem.com |
| Vibrational Frequencies | Simulates IR and Raman spectra for comparison with experimental data. chemrxiv.org |
| NMR Chemical Shifts | Predicts ¹H and ¹³C NMR spectra to aid in structural elucidation. als-journal.com |
| MEP Map | Visualizes charge distribution and identifies sites for nucleophilic/electrophilic attack. researchgate.net |
While DFT provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are a powerful computational method for analyzing the physical movements of atoms and molecules, providing deep insights into conformational flexibility and reaction pathways. nih.gov
Conformational Analysis: An MD simulation for this compound would typically involve placing the molecule in a simulation box filled with a suitable solvent (like water) and applying a force field (such as CHARMM or AMBER). nih.gov The simulation solves Newton's equations of motion for the system, tracking the trajectory of each atom over a set period, often from nanoseconds to microseconds. rsc.org By analyzing these trajectories, one can explore the accessible conformational space of the molecule. This allows for the identification of various stable and metastable conformations and the transitions between them, which is information not available from static geometry optimization alone. nih.gov Properties like the root-mean-square deviation (RMSD) and radius of gyration can be monitored to assess the stability of the molecule's conformation over time. researchgate.net
Reactive Pathway Analysis: MD simulations can also be used to investigate potential reaction pathways. By simulating the molecule in the presence of other reactants or under specific conditions (e.g., elevated temperature), it is possible to observe the initial steps of a chemical reaction. Advanced techniques, such as umbrella sampling or metadynamics, can be coupled with MD to calculate the free energy profile along a reaction coordinate, helping to identify transition states and determine the energy barriers associated with different reaction pathways. This provides a mechanistic understanding of how this compound might undergo chemical transformations.
Table 3: Key Components of a Molecular Dynamics Simulation Setup
| Component | Description | Example |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters that describe the potential energy of the system. | CHARMM, AMBER, OPLS nih.govnih.gov |
| Solvent Model | Explicit or implicit representation of the solvent surrounding the molecule. | TIP3P water model nih.gov |
| Ensemble | The statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature, pressure). | NpT (constant number of particles, pressure, and temperature) nih.gov |
| Simulation Time | The duration over which the system's trajectory is calculated. | Nanoseconds (ns) to microseconds (µs) |
| Trajectory Analysis | Post-simulation analysis of atomic positions and velocities to extract meaningful data. | RMSD, RMSF, conformational clustering nih.govresearchgate.net |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N,O-bis(trimethylsilyl)trifluoroacetamide |
| Trimethylchlorosilane |
| Trifluoroacetic anhydride |
| Heptafluorobutyric anhydride |
| N-methyl-bis(trifluoroacetamide) |
Derivatization and Analogues of Methyl 4 Aminobenzimidate in Research
Modification of the Ester Moiety: Synthesis and Reactivity of Varied Alkyl Imidates
The synthesis of alkyl imidates, including derivatives of methyl 4-aminobenzimidate, is classically achieved through the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile, in this case, 4-aminobenzonitrile, with an alcohol in the presence of a strong acid like hydrogen chloride. The reaction proceeds via a nitrilium ion intermediate, which is then attacked by the alcohol to form the corresponding alkyl imidate salt, often referred to as a Pinner salt.
The reactivity of these varied alkyl imidates would be expected to be influenced by the nature of the alkyl group. For instance, the steric bulk of the alkyl group could affect the accessibility of the imidate carbon to nucleophiles. However, without specific experimental data, any discussion on the comparative reactivity remains speculative.
Substituent Effects on the Aromatic Ring: Electronic and Steric Influences on Reactivity
The reactivity of the this compound molecule is significantly influenced by the electronic and steric effects of substituents on the aromatic ring. The amino group (-NH2) at the para position is a strong activating group due to its ability to donate electron density to the benzene (B151609) ring through resonance. This increased electron density enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic substitution reactions.
Conversely, the introduction of electron-withdrawing groups (EWGs) onto the aromatic ring would be expected to decrease the electron density, thereby deactivating the ring towards electrophilic attack. The position of these substituents would also direct the regioselectivity of incoming electrophiles.
Steric hindrance, particularly from substituents at the ortho positions to the imidate or amino groups, can also play a crucial role. Bulky ortho-substituents could impede the approach of reagents to the reactive centers of the molecule, thereby slowing down reaction rates. This "ortho effect" is a well-documented phenomenon in aromatic chemistry, where steric inhibition of resonance and direct steric clashes can significantly alter the reactivity and properties of a molecule. However, specific studies quantifying these electronic and steric influences on the reactivity of this compound derivatives are not prominently featured in the available scientific literature.
Development of Related Imidate-Based Reagents and Ligands
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive imidate functionality, suggests its potential as a building block for more complex molecules, including novel reagents and ligands. The imidate group can react with amines to form amidines, while the amino group can participate in a variety of condensation and substitution reactions.
This dual reactivity could theoretically be exploited to synthesize:
Bidentate Ligands: By reacting the amino group with a molecule containing another coordinating atom, and subsequently or concurrently utilizing the imidate group, it is conceivable to create bidentate or polydentate ligands for coordination chemistry. These ligands could find applications in catalysis or as metal-sequestering agents.
Crosslinking Agents: The ability of the imidate and amino groups to react with different functional groups could be harnessed to develop crosslinking agents for polymers or biomolecules.
Macrocyclic Compounds: In principle, reactions of dialkyl imidates with diamines can lead to the formation of macrocyclic structures containing alternating amidine and hydrocarbon linkages. However, specific examples of such reagents and ligands derived directly from this compound are not well-documented.
Future Directions and Emerging Research Avenues for Methyl 4 Aminobenzimidate
Chemo- and Regioselective Transformations of Imidates
The inherent reactivity of the imidate and amino functionalities in Methyl 4-aminobenzimidate presents a fertile ground for the development of novel chemo- and regioselective transformations. The dual nucleophilic nature of the amino group and the electrophilic character of the imidate carbon atom allow for a diverse range of reactions, paving the way for the synthesis of complex nitrogen-containing heterocycles.
One of the most promising applications lies in the synthesis of quinazolines and their derivatives, which are scaffolds of significant pharmaceutical interest. Research has demonstrated that imidate derivatives can react with various electrophiles to construct the quinazoline (B50416) core. For instance, the reaction of imidates with alkyl azides, co-catalyzed by copper and rhodium, can lead to the formation of quinazoline skeletons through a [4+2] carbon-hydrogen bond activation and annulation process. This aerobic oxidative process is highly atom-economical, producing only water and nitrogen as byproducts.
Future research will likely focus on expanding the scope of these transformations by employing a wider array of reaction partners and catalytic systems. The selective acylation or alkylation of the amino group, followed by intramolecular cyclization involving the imidate functionality, offers a modular approach to a variety of substituted heterocycles. The development of orthogonal protecting group strategies will be crucial to control the reactivity of the two functional groups, enabling sequential and site-selective modifications.
Table 1: Potential Chemo- and Regioselective Transformations of this compound
| Reaction Type | Potential Reagents | Resulting Heterocyclic Core |
| [4+2] Annulation | Alkyl azides, Alkynes | Quinazolines, Pyrimidines |
| Intramolecular Cyclization | Acyl chlorides, Isocyanates | Benzoxazines, Quinazolinones |
| Pictet-Spengler type reactions | Aldehydes, Ketones | Tetrahydroquinazolines |
| Multi-component reactions | Isocyanides, Aldehydes | Fused Imidazoles |
Catalytic Applications of this compound-Derived Systems
The structural motif of this compound, featuring both a coordinating amino group and a modifiable imidate function, makes it an attractive precursor for the synthesis of novel ligands for catalysis. The amino group can act as an anchor point for the construction of multidentate ligands, while the imidate can be transformed into other coordinating groups or serve as a linker.
Ligands derived from analogous structures, such as 4-aminobenzonitrile, have shown promise in forming stable complexes with various transition metals. These complexes have been investigated for their catalytic activity in a range of organic transformations. For example, metal complexes incorporating ligands derived from aminophenol-based structures have been utilized in oxidation and C-H amination reactions. It is anticipated that ligands synthesized from this compound could exhibit unique electronic and steric properties, leading to enhanced catalytic performance.
Future research in this area will likely involve the synthesis of a library of ligands derived from this compound and the systematic evaluation of their corresponding metal complexes in various catalytic reactions. Potential applications include cross-coupling reactions, hydrogenation, and oxidation catalysis. The ability to tune the ligand architecture by modifying the imidate group offers a powerful tool for optimizing catalyst activity and selectivity.
Integration into Flow Chemistry and Automated Synthesis Platforms
The increasing demand for rapid and efficient synthesis of chemical libraries for drug discovery and materials science has spurred the development of flow chemistry and automated synthesis platforms. The properties of this compound make it a suitable candidate for integration into these high-throughput technologies.
Continuous flow synthesis offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature. The synthesis of N-heterocycles, a key application of this compound, has been successfully demonstrated in continuous flow regimes. For instance, the synthesis of indoles and other heterocycles has been achieved with reduced reaction times and improved yields using flow reactors. The conversion of imidate intermediates to final products can be seamlessly integrated into a multi-step flow process.
Automated synthesis platforms, often coupled with high-throughput screening, enable the rapid generation and evaluation of large compound libraries. The modular nature of reactions involving this compound, where different building blocks can be introduced to create diverse molecular scaffolds, is well-suited for automated library synthesis. Future efforts will focus on developing robust and reliable protocols for the use of this compound and its derivatives in automated systems to accelerate the discovery of new bioactive molecules and functional materials.
Theoretical Predictions for Novel Reactivity and Applications
Computational chemistry and theoretical studies are becoming indispensable tools for predicting the reactivity of molecules and guiding the design of new reactions and materials. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reaction mechanisms, and potential applications of this compound.
Theoretical studies can be employed to investigate the chemo- and regioselectivity of reactions involving this compound. By calculating the energies of different reaction pathways and transition states, researchers can predict the most favorable outcomes and design experiments to achieve the desired selectivity. For example, computational analysis can elucidate the factors that govern the regioselectivity in the acylation of the amino group versus reaction at the imidate nitrogen.
Furthermore, theoretical predictions can guide the design of novel catalysts derived from this compound. Computational screening of different metal-ligand combinations can identify promising candidates for specific catalytic applications. The prediction of catalytic properties, such as turnover frequency and selectivity, can significantly accelerate the discovery of new and efficient catalysts. As computational methods continue to improve in accuracy and efficiency, their role in predicting the future directions of this compound research will become increasingly prominent.
Q & A
Q. What are the established synthetic routes for Methyl 4-aminobenzimidate, and what critical reaction parameters influence yield and purity?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-aminobenzonitrile with methanol under acidic catalysis (e.g., HCl gas) at controlled temperatures (60–80°C) can yield the target compound. Key parameters include solvent polarity (e.g., dry methanol), stoichiometric ratios (excess methanol drives esterification), and reaction time (12–24 hours). Purification often involves recrystallization from ethanol/water mixtures or column chromatography. Always validate synthetic routes using SciFinder or Reaxys to cross-reference reported procedures and compare melting points/spectral data with literature .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) and Infrared (IR) spectroscopy are critical for confirming the ester and amine functional groups. For instance, the IR spectrum should show a C=O stretch near 1700 cm⁻¹ and N–H bends at ~1600 cm⁻¹. Mass spectrometry (MS) provides molecular ion validation. Discrepancies in spectral data (e.g., shifted peaks) may arise from impurities or solvent effects; replicate measurements in deuterated solvents (e.g., DMSO-d₆) and compare with literature in databases like NIST WebBook .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Toxicity data may be limited; refer to structurally similar compounds (e.g., benzimidazole derivatives) in safety guidelines .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of this compound under varying pH and temperature conditions?
- Methodological Answer : Design a factorial experiment with pH (3–10) and temperature (25–80°C) as independent variables. Monitor hydrolysis rates via HPLC or UV-Vis spectroscopy (tracking absorbance at λ_max for the amine group). Include control groups (e.g., inert atmosphere vs. ambient) to isolate oxidative degradation effects. Statistical tools like ANOVA can identify significant interactions between variables .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Replicate conflicting studies under identical conditions (solvent purity, humidity, instrumentation). For solubility discrepancies, use standardized shake-flask methods with HPLC quantification. Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) and compare results with kinetic models. Publish detailed metadata (e.g., lot numbers, calibration curves) to enhance reproducibility .
Q. How can computational modeling predict the binding affinity of this compound derivatives with biological targets?
- Methodological Answer : Use density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes like acetylcholinesterase. Validate predictions with in vitro assays (e.g., IC₅₀ measurements). Compare results with analogous hydrazide or ester derivatives to establish structure-activity relationships .
Data Management and Reproducibility
Q. What frameworks ensure rigorous documentation of experimental workflows for this compound studies?
- Methodological Answer : Adopt electronic lab notebooks (ELNs) to timestamp raw data (e.g., NMR files, chromatograms). Use version control for protocols and share datasets via repositories like Zenodo. For reproducibility, include step-by-step appendices with instrument settings (e.g., NMR pulse sequences) and reagent sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
